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Introduction

Fanapanel hydrate, also known as ZK200775 hydrate, is a potent and selective competitive

antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate

receptors, with significantly less activity at N-methyl-D-aspartate (NMDA) receptors.[1] By

blocking these key receptors in the central nervous system, Fanapanel hydrate modulates fast

synaptic transmission and has been investigated for its neuroprotective potential in conditions

characterized by excitotoxicity, such as cerebral ischemia following stroke.[1][2]

Excitotoxicity is a pathological process in which excessive stimulation by excitatory

neurotransmitters like glutamate leads to neuronal damage and death.[3][4] This process is a

major contributor to the neuronal loss observed in ischemic stroke. Fanapanel hydrate, by

antagonizing AMPA and kainate receptors, can mitigate this glutamate-induced overstimulation,

thereby offering a potential therapeutic window to protect neurons from ischemic damage.

These application notes provide a comprehensive overview and detailed protocols for

assessing the neuroprotective effects of Fanapanel hydrate in both in vitro and in vivo models

of neuronal injury.
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Mechanism of Action: Targeting Excitotoxicity
Fanapanel hydrate exerts its neuroprotective effects by competitively inhibiting the binding of

glutamate to AMPA and kainate receptors. This antagonism prevents the excessive influx of

cations, particularly Ca2+, into neurons, which is a critical step in the excitotoxic cascade that

leads to cell death.
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Fanapanel hydrate's mechanism of action.

Data Presentation
In Vitro Efficacy of Fanapanel (ZK200775)
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Assay Type Ligand Parameter Value Reference

Receptor Binding

Affinity
3H-AMPA IC50 120 nM

3H-CNQX IC50 32 nM

3H-Kainate IC50 2.5 µM

3H-CPP (NMDA

antagonist)
IC50 2.8 µM

Functional

Antagonism

(Cortical Slice)

Quisqualate Ki 3.2 nM

Kainate Ki 100 nM

NMDA Ki 8.5 µM

Spreading

Depression

Assay (Chicken

Retina)

Quisqualate IC50 200 nM

Kainate IC50 76 nM

NMDA IC50 13 µM

In Vivo Efficacy of Fanapanel (ZK200775) in a Rat Model
of Transient Focal Ischemia
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Animal
Model

Administrat
ion Route

Treatment
Timing

Dose Key Finding Reference

Rat MCAO

(90 min

occlusion)

Intravenous

(i.v.) infusion

for 6h

At onset of

reperfusion
0.1 mg/kg/h

45%

reduction in

infarct size

At onset of

reperfusion
3 mg/kg/h

35%

reduction in

infarct

volume

Rat MCAO

(permanent)

Intravenous

(i.v.) infusion

for 24h

1 hour post-

occlusion
1 mg/kg/h

46%

reduction in

cortical

damage

4 hours post-

occlusion
1 mg/kg/h

33%

reduction in

cortical

damage

Experimental Protocols
Protocol 1: In Vitro Assessment of Neuroprotection
Against Excitotoxicity
This protocol outlines a method to assess the neuroprotective effects of Fanapanel hydrate
against glutamate-induced excitotoxicity in primary neuronal cultures.

1. Materials and Reagents:

Fanapanel hydrate

Primary cortical neurons (e.g., from embryonic day 18 rats or mice)

Neurobasal medium with B27 supplement

Glutamate
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Lactate dehydrogenase (LDH) cytotoxicity assay kit

Cell viability assay kit (e.g., MTT or Calcein-AM/Ethidium homodimer-1)

Poly-D-lysine coated culture plates

2. Experimental Workflow:

Start: Plate Primary
Cortical Neurons

Culture for 10-14 days

Pre-treat with Fanapanel Hydrate
(various concentrations)

Induce Excitotoxicity
(e.g., 20-100 µM Glutamate)

Incubate for 24 hours

Assess Neuroprotection

LDH Assay
(Cytotoxicity)

Cell Viability Assay
(e.g., MTT, Calcein-AM)
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Workflow for the in vitro neuroprotection assay.

3. Detailed Methodology:

Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture in

Neurobasal medium with B27 supplement for 10-14 days to allow for maturation.

Compound Preparation: Prepare stock solutions of Fanapanel hydrate in a suitable vehicle

(e.g., water or DMSO). Create a dilution series to test a range of concentrations.

Treatment:

One hour prior to inducing excitotoxicity, replace the culture medium with fresh medium

containing the desired concentrations of Fanapanel hydrate or vehicle control.

Induce excitotoxicity by adding glutamate to the culture medium. The optimal

concentration of glutamate should be determined empirically but typically ranges from 20-

100 µM.

Include a negative control group (no glutamate, no Fanapanel) and a positive control

group (glutamate, vehicle).

Incubation: Incubate the treated cells for 24 hours at 37°C in a humidified 5% CO2 incubator.

Assessment of Neuroprotection:

LDH Assay: Measure the release of lactate dehydrogenase into the culture medium as an

indicator of cell death and membrane damage.

Cell Viability Assay: Quantify the number of viable cells using an MTT assay or by

fluorescent staining with Calcein-AM (stains live cells) and Ethidium homodimer-1 (stains

dead cells).

Protocol 2: In Vivo Assessment of Neuroprotection in a
Rodent Stroke Model
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This protocol describes the use of a transient middle cerebral artery occlusion (MCAO) model

in rats to evaluate the neuroprotective efficacy of Fanapanel hydrate.

1. Materials and Reagents:

Fanapanel hydrate

Adult male Sprague-Dawley or Wistar rats (250-300g)

Anesthetic (e.g., isoflurane)

Intraluminal filament for MCAO

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Physiological monitoring equipment (temperature, blood pressure)

2. Experimental Workflow:
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Start: Anesthetize Rat
& Monitor Vitals

Induce Transient MCAO
(e.g., 90 minutes)

Initiate Reperfusion
(Withdraw Filament)

Administer Fanapanel Hydrate
(e.g., i.v. infusion)

Allow Recovery (24-48 hours)
& Perform Neurological Scoring

Euthanize Animal

Assess Infarct Volume
(TTC Staining)
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Workflow for the in vivo MCAO stroke model.

3. Detailed Methodology:
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Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C. Monitor

physiological parameters throughout the procedure.

MCAO Surgery:

Expose the common carotid artery and its bifurcation.

Introduce an intraluminal filament into the internal carotid artery to occlude the origin of the

middle cerebral artery.

After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow

reperfusion.

Treatment:

Based on preclinical data, an effective dosing regimen is an intravenous infusion of 0.1

mg/kg/h initiated at the onset of reperfusion and continued for 6 hours.

A vehicle control group should be included.

Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a

standardized scoring system (e.g., Bederson score).

Infarct Volume Measurement:

At 48 hours post-MCAO, euthanize the animal and harvest the brain.

Slice the brain into 2 mm coronal sections.

Stain the slices with a 2% TTC solution. Healthy tissue will stain red, while the infarcted

tissue will remain unstained (white).

Quantify the infarct volume using image analysis software.

Considerations and Limitations

While Fanapanel showed promise in preclinical models, its clinical development was halted due

to safety concerns in human trials. At higher doses, patients experienced significant side
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effects, including sedation, stupor, and coma. Furthermore, an increase in the serum biomarker

S-100B suggested potential glial cell toxicity, which was not predicted by the preclinical

neuronal models. These findings underscore the importance of comprehensive safety and

toxicology assessments, including glial cell health, in the development of neuroprotective

agents. Future research on AMPA receptor antagonists should carefully consider the

therapeutic window and potential off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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